molecular formula C24H19NO6 B2607471 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide CAS No. 315232-50-9

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2607471
CAS No.: 315232-50-9
M. Wt: 417.417
InChI Key: MIFSANPRVZBRRT-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains an anthraquinone moiety (9,10-dioxo-9,10-dihydroanthracen-1-yl), which is a type of aromatic organic compound. Anthraquinones are often used in the production of dyes and pigments due to their bright colors .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .


Chemical Reactions Analysis

The compound contains an N,O-bidentate directing group, which could potentially be suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could participate in a variety of chemical reactions.

Scientific Research Applications

Synthesis and Characterization

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, a compound closely related to the one , was synthesized through a reaction involving 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. This compound was characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS, highlighting its potential in metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group (Hamad H. Al Mamari, Ahmed Al Sheidi, 2020).

Biological Activities

The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β-, and ω-amino acids led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives displayed antimicrobial activities against Mycobacterium luteum, Aspergillus niger, and Candida tenuis, suggesting potential applications in antimicrobial drug development. The biological activity results were consistent with predictions made using the computer program PASS, indicating the potential for further study of the antitumor and antioxidant actions of these derivatives (V. I. Zvarich et al., 2014).

Drug Synthesis and Pharmacological Effects

An analogue of rhein, synthesized from N,N-Diethyl(2-methoxy-4-methyl)benzamide, was characterized for its potential in treating osteoarthritis due to its improved systemic exposure. This analogue, 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrated pharmacological significance in animal models, hinting at its therapeutic applications in osteoarthritis management (W. M. Owton et al., 1995).

Antioxidant and Antiplatelet Activity

The synthesis of new N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides showed promising results in radical scavenging activity, particularly in lipid peroxidation and oxidative modification of proteins in vitro. Compounds with a substituent in the first position of the anthracedione core exhibited better antioxidant properties. Additionally, certain compounds demonstrated significant antiplatelet activity, inhibiting ADP-induced aggregation, suggesting potential therapeutic applications in cardiovascular diseases (M. Stasevych et al., 2022).

Future Directions

The future research directions for this compound could include further exploration of its potential uses in chemical reactions, particularly those involving C-H bond functionalization . Additionally, its potential antifungal activity could be explored further .

Mechanism of Action

Target of Action

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in scientific research

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the functionalization of C-H bonds . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the functionalization of C-H bonds . This process could result in a reduction in waste and saving of materials/chemicals, as well as shortening the number of steps in chemical synthesis .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-29-18-11-13(12-19(30-2)23(18)31-3)24(28)25-17-10-6-9-16-20(17)22(27)15-8-5-4-7-14(15)21(16)26/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFSANPRVZBRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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